molecular formula C23H37Br2N3 B3342174 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole CAS No. 1312118-15-2

4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole

Cat. No. B3342174
CAS RN: 1312118-15-2
M. Wt: 515.4 g/mol
InChI Key: PVLCAXJELPVMIK-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a compound that belongs to the family of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of triazole compounds like 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole involves various methods . For instance, 4,5-Dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products . Also, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is likely to be complex due to the presence of the triazole ring and the long heptadecan-9-yl chain. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Triazole compounds, including 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole, can undergo various chemical reactions. For example, 4,5-Dibromo-1H-1,2,3-triazole reacted with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole would depend on its exact molecular structure. As a triazole derivative, it is likely to have certain common properties with other triazoles, such as the ability to form diverse non-covalent interactions .

Scientific Research Applications

Organic Photovoltaic Cells

4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole (BTz) has been utilized as an acceptor monomer in the synthesis of semiconducting polymers for organic photovoltaic cells (OPVs). Studies have demonstrated that copolymers like poly{benzo[1,2-b:4,5-b′]dithiophene-alt-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole} (PBDT-BTz) exhibit significant photovoltaic properties when used in conjunction with electron acceptors like phenyl C71-butylic acid methyl ester (PC71BM), achieving power conversion efficiencies of up to 4.16% (Kim et al., 2013).

Electrochromic Polymers

Benzotriazole derivatives, including variants of 4,7-Dibromo-2H-benzo[d][1,2,3]triazole, have been synthesized and studied for their electrochromic properties. The research indicates that these compounds exhibit multicolored electrochromic properties, making them potential candidates for use in various electronic and optical devices (Yiĝitsoy et al., 2011).

Optoelectronic Applications

Studies involving fluorene-based donor-acceptor copolymers containing functionalized benzotriazole units have highlighted the tunability of photophysical properties as a function of different monomer functionalization. This research points towards the potential use of these materials in organic optoelectronics, particularly in organic field-effect transistors (OFETs) due to their charge transport properties (Torres-Moya et al., 2020).

Photosensitizers for Photopolymerization

Some benzotriazole derivatives, including 4,7-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-dodecyl-2H-benzo[d][1,2,3]triazole, have been shown to function as efficient photosensitizers for diaryliodonium salt initiators in cationic photopolymerization of epoxide and vinyl monomers. These compounds, due to their extended conjugation and electron-rich properties, can initiate polymerizations under long-wavelength UV and visible light, suggesting potential applications in photopolymerization processes (Bulut et al., 2011).

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to interact with various enzymes and receptors in organisms through weak interaction . For example, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

While specific safety and hazard data for 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is not available, it’s important to note that triazoles and their derivatives can have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful handling and usage are required.

Future Directions

Triazoles, including 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Future research could focus on developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4,7-dibromo-2-heptadecan-9-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37Br2N3/c1-3-5-7-9-11-13-15-19(16-14-12-10-8-6-4-2)28-26-22-20(24)17-18-21(25)23(22)27-28/h17-19H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLCAXJELPVMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)N1N=C2C(=CC=C(C2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254424
Record name 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole

CAS RN

1312118-15-2
Record name 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312118-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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